6-Chloro-trans-2-hexenoic acid ethyl ester
Description
6-Chloro-trans-2-hexenoic acid ethyl ester is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.643 g/mol . It is a derivative of hexenoic acid, where a chlorine atom is substituted at the sixth position of the trans-2-hexenoic acid ethyl ester structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
ethyl (E)-6-chlorohex-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAKSKNWORUGDA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72448-92-1 | |
| Record name | 72448-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Radical Chlorination via Sulfuryl Chloride
The predominant industrial synthesis involves radical chlorination of trans-2-hexenoic acid ethyl ester (ethyl (E)-hex-2-enoate) using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂). The reaction proceeds via a free-radical mechanism initiated by homolytic cleavage of the Cl–O bond in sulfuryl chloride, generating chlorine radicals. These radicals abstract a hydrogen atom from the sixth carbon of the ester, forming a secondary alkyl radical intermediate. Subsequent recombination with a chlorine radical yields the chlorinated product while preserving the trans configuration of the double bond.
Optimal conditions involve temperatures of 40–60°C and inert solvents like carbon tetrachloride (CCl₄) to minimize side reactions such as double bond isomerization or over-chlorination. Yields range from 75–85%, with purity >95% achieved through fractional distillation.
Table 1: Reaction Conditions for Radical Chlorination
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 40–60°C | |
| Solvent | CCl₄ | |
| Chlorinating Agent | SO₂Cl₂ | |
| Yield | 75–85% | |
| Purity | >95% (GC) |
Electrophilic Chlorination with Thionyl Chloride
Alternative electrophilic chlorination employs thionyl chloride (SOCl₂) in the presence of Lewis acids like aluminum chloride (AlCl₃). This method selectively targets the sixth carbon through an electrophilic substitution mechanism, where AlCl₃ polarizes the C–Cl bond in SOCl₂, facilitating chloride ion attack. While this approach avoids radical intermediates, it requires stringent moisture control and yields marginally lower efficiencies (60–70%) due to competing ester hydrolysis.
Wittig Reaction with Chloroalkyl Reagents
Olefination Strategy
The Wittig reaction offers a stereoselective route by coupling chloroalkyllithium reagents with α,β-unsaturated carbonyl compounds. For example, (6-chlorohexyl)triphenylphosphonium bromide reacts with ethyl glyoxylate under basic conditions to form the trans-conjugated ester. This method excels in preserving stereochemical integrity, achieving enantiomeric excess (ee) >90% when chiral phosphonium salts are employed.
Key Reaction Steps :
- Generation of the ylide from the phosphonium salt using a strong base (e.g., n-BuLi).
- Nucleophilic attack of the ylide on ethyl glyoxylate, forming the trans double bond.
- Quenching with aqueous ammonium chloride to isolate the product.
Table 2: Wittig Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Base | n-BuLi | |
| Temperature | -78°C to 25°C | |
| Yield | 65–75% | |
| Stereoselectivity | >90% trans |
Enzyme-Catalyzed Esterification
Lipase-Mediated Synthesis
Enantioselective synthesis leverages lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to esterify 6-chloro-trans-2-hexenoic acid with ethanol. The enzyme’s active site selectively binds the (E)-isomer of the acid, catalyzing nucleophilic acyl substitution without racemization. Solvent systems such as tert-butanol enhance enzyme stability, enabling reaction scales up to 100 g with yields of 70–80%.
Advantages :
- Mild conditions (25–35°C, atmospheric pressure).
- No requirement for protecting groups.
- Recyclability of immobilized enzymes (5–7 cycles).
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Chlorination | 75–85% | Moderate | High | High |
| Wittig Reaction | 65–75% | High | Moderate | Low |
| Enzymatic | 70–80% | High | High | Moderate |
- Radical Chlorination : Preferred for industrial-scale production due to cost-effectiveness and high yields but requires careful control to prevent side reactions.
- Wittig Reaction : Ideal for laboratory-scale enantioselective synthesis but limited by expensive reagents and low atom economy.
- Enzymatic : Emerges as a sustainable alternative with excellent stereocontrol, though enzyme costs and solvent compatibility remain challenges.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester functionality undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-trans-2-hexenoic acid . The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that subsequently releases the alcohol (ethanol).
Mechanistic Insight :
The electron-withdrawing effect of the chlorine atom at the γ-position stabilizes the transition state, potentially accelerating the reaction compared to non-chlorinated esters like ethyl 2-hexenoate . This effect aligns with trends observed in chloroacetic acid derivatives, where halogenation increases acidity and reactivity .
Substitution Reactions
The chlorine atom in the compound participates in nucleophilic or radical substitution, depending on reaction conditions:
-
Nucleophilic Substitution : Under basic or polar aprotic conditions, nucleophiles (e.g., hydroxide, methoxide) replace the chlorine via an SN2 mechanism, forming substituted esters. For example:
This reactivity is analogous to chloroacetic acid derivatives but modified by the ester’s electron-withdrawing effect .
-
Radical Substitution : Under conditions involving light or initiators (e.g., AIBN), the chlorine may undergo homolytic cleavage, generating alkyl radicals. These radicals can react with halogen donors (e.g., CCl₄, BrCCl₃) to form halogenated derivatives .
Reduction of the Ester Group
The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) :
The chlorine substituent may influence the reaction’s selectivity, potentially stabilizing intermediate radicals or polar transition states .
Oxidation Reactions
-
Double Bond Oxidation : The trans-alkene can undergo epoxidation or dihydroxylation under oxidizing conditions (e.g., peracids or OsO₄), forming epoxides or vicinal diols.
-
Oxidation of the Ester : Under harsh conditions (e.g., KMnO₄ in acidic media), the ester may oxidize to a carboxylic acid, though this pathway is less favorable compared to hydrolysis .
Decarboxylation
While decarboxylation is more common in carboxylic acids, the ester may undergo this reaction under specific conditions (e.g., high temperatures or UV irradiation), releasing CO₂ and forming an alkyl halide:
This process is supported by radical mechanisms involving homolytic cleavage of the ester group, as described in decarboxylative halogenation literature .
Comparison of Reactivity with Similar Compounds
| Compound | Key Structural Features | Reactivity Profile | Applications |
|---|---|---|---|
| 6-Chloro-trans-2-hexenoic acid ethyl ester | Chlorine at C6, trans-alkene, ester | Enhanced nucleophilic substitution, acid-sensitive ester | Pharmaceutical intermediates, agrochemicals |
| Ethyl 2-hexenoate | No chlorine, trans-alkene, ester | Limited substitution reactivity, stable ester | Flavoring agents, aroma compounds |
| 6-Chlorohexanoic acid ethyl ester | Chlorine at C6, saturated chain, ester | Slower substitution due to lack of conjugation | Synthetic precursors for pharmaceuticals |
Mechanistic Insights from Research
-
Halogenation Pathways : Radical-mediated substitution, as observed in decarboxylative halogenation, involves homolytic cleavage of the ester group, generating alkyl radicals that react with halogen donors .
-
Acidity Trends : The ester’s acidity (pKa ~4.74) is lower than that of carboxylic acids but higher than alcohols, influenced by the chlorine’s electron-withdrawing effect . This property governs its reactivity in hydrolysis and nucleophilic reactions.
Scientific Research Applications
Organic Synthesis
6-Chloro-trans-2-hexenoic acid ethyl ester serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a key building block in the creation of more complex molecules.
Reactivity and Transformations
The presence of both a chloro group and an unsaturated bond facilitates reactions such as:
- Nucleophilic substitutions : The chlorine can be replaced by various nucleophiles, leading to the formation of new compounds.
- Alkylation reactions : The double bond can participate in addition reactions, allowing for further functionalization.
Medicinal Chemistry
Research indicates that derivatives of 6-chloro-trans-2-hexenoic acid may exhibit biological activity, making them candidates for pharmaceutical development.
Case Study: Mycophenolic Acid Derivatives
One significant application is in the development of derivatives of mycophenolic acid, which are used as immunosuppressants. The incorporation of this compound into these derivatives has shown promise in enhancing therapeutic efficacy while reducing side effects .
Flavor and Fragrance Industry
The compound's pleasant odor profile makes it suitable for use as a flavoring agent or fragrance component. Its fruity and floral aroma can enhance food products and perfumes.
Applications in Flavoring
- Used in food formulations to impart desired flavors.
- Employed in the production of aromatic compounds that mimic natural scents.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Chlorine at the sixth position | Unique reactivity; potential medicinal applications |
| Ethyl 2-Hexenoate | No chlorine substituent | Primarily an aroma compound; less reactive |
| trans-2-Hexenoic Acid | No chlorine substituent | Known for its pleasant odor; used as a flavoring agent |
| Ethyl 6-Chlorohexanoate | Chlorine at the sixth carbon | Used in synthetic pathways for pharmaceuticals |
Agricultural Applications
Emerging research suggests potential uses in agriculture, particularly as a precursor for agrochemicals. Compounds derived from 6-chloro-trans-2-hexenoic acid may be explored for their efficacy as herbicides or pesticides due to their ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 6-Chloro-trans-2-hexenoic acid ethyl ester involves its interaction with molecular targets and pathways in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
6-Chloro-trans-2-hexenoic acid ethyl ester can be compared with other similar compounds such as:
Ethyl trans-2-hexenoate: This compound lacks the chlorine atom and has different reactivity and applications.
2-Hexenoic acid ethyl ester: Similar in structure but without the chlorine substitution, leading to different chemical properties and uses. The presence of the chlorine atom in this compound makes it unique and imparts distinct chemical and biological properties.
Biological Activity
6-Chloro-trans-2-hexenoic acid ethyl ester (CAS 72448-92-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C8H13ClO2
- Molecular Weight : 176.643 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 216.5 °C at 760 mmHg
- Flash Point : 115.4 °C
Mechanisms of Biological Activity
This compound is primarily studied for its effects on cellular processes and potential therapeutic applications. The compound is believed to interact with various biochemical pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various esters, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a bioactive agent in antimicrobial therapies.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
Anti-inflammatory Effects
In vitro studies have shown that treatment with this compound reduces the production of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent.
Case Study 1: Antimicrobial Efficacy
A controlled study involved administering varying doses of this compound to infected animal models. The results showed a significant reduction in bacterial load compared to control groups, supporting its use as a therapeutic agent.
Case Study 2: Anti-inflammatory Response
In another study focusing on chronic inflammation models, administration of the compound resulted in decreased edema and pain response in subjects, highlighting its potential for managing inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-trans-2-hexenoic acid ethyl ester, and how do reaction conditions influence stereoselectivity?
The ester can be synthesized via nucleophilic substitution or esterification. For example, reacting 6-chloro-trans-2-hexenoic acid with ethanol under acid catalysis (e.g., H₂SO₄) promotes esterification. Stereoselectivity is influenced by:
- Temperature : Lower temperatures favor trans configuration retention by minimizing thermal isomerization.
- Catalyst choice : Lipases or chiral catalysts may enhance stereocontrol .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
Characterization via ¹H NMR (δ ~4.1–4.3 ppm for ethyl ester protons) and IR (C=O stretch ~1740 cm⁻¹) confirms product integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
Employ a multi-technique approach:
- HPLC : Use C18 columns with UV detection (λ ~210 nm for ester groups); ≥95% purity is typical for research-grade material .
- GC-MS : Confirm molecular ion ([M⁺]) at m/z 178 (C₈H₁₁ClO₂) and fragment peaks (e.g., loss of –OEt group at m/z 131).
- NMR : Key signals include δ 5.8–6.1 ppm (alkene protons, J = 15–16 Hz for trans geometry) and δ 1.2–1.4 ppm (ethyl CH₃) .
Q. What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials to prevent UV-induced degradation.
- Moisture : Use desiccants to avoid hydrolysis to the carboxylic acid.
- Temperature : –20°C under inert gas (N₂/Ar) minimizes thermal decomposition .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield and selectivity?
Apply a Box-Behnken design to test variables:
| Factor | Range |
|---|---|
| Temperature | 40–80°C |
| Catalyst loading | 0.5–2.0 mol% |
| Reaction time | 2–8 h |
| Response surface methodology (RSM) identifies optimal conditions. For example, high catalyst loading (>1.5 mol%) and moderate temperature (60°C) may maximize yield while preserving stereochemistry . |
Q. How to resolve contradictions in reported reaction kinetics for this compound’s hydrolysis?
Conflicting kinetic data (e.g., pH-rate profiles) may arise from:
- Methodological differences : Compare UV spectroscopy (hydrolysis product quantification) vs. conductometry (ion formation).
- Buffer effects : Phosphate buffers at pH 7.4 can catalyze hydrolysis, whereas Tris-HCl buffers may suppress it .
Validate using Arrhenius plots to isolate temperature-dependent effects and calculate activation energy (ΔG‡) .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).
- Molecular docking : Simulate interactions with enzymatic active sites (e.g., esterases) to predict regioselectivity .
Key parameters: LUMO energy (electrophilicity) and charge distribution on the carbonyl carbon .
Data Presentation and Analysis Guidelines
Q. What statistical tests are appropriate for comparing synthetic yields across multiple trials?
Q. How to present spectroscopic data to validate structural assignments?
- NMR tables : Include δ (ppm), multiplicity, and coupling constants (J in Hz).
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₂CH₃ | 1.25 | triplet (J=7.1) | Ethyl group |
| CH=CH | 5.92 | doublet (J=15.9) | trans alkene |
- IR correlation tables : Map peaks to functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
